3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride
Description
This compound features a benzenesulfonamide core substituted with a 3-amino group and an N-linked 2-methyl-2H-tetrazol-5-yl moiety, with a hydrochloride counterion enhancing solubility. While its molecular formula is ambiguously reported as C₇H₁₁N₃ in one source (likely a typographical error), structural analysis suggests a corrected formula of C₈H₁₀ClN₇O₂S (molecular weight ~290.57 g/mol), though conflicting data exists . It has 95% purity and is categorized under "F3" in analytical databases . The tetrazole ring, a bioisostere for carboxylic acids, may influence its physicochemical and pharmacological properties, such as metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-amino-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S.ClH/c1-14-11-8(10-13-14)12-17(15,16)7-4-2-3-6(9)5-7;/h2-5H,9H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZNLHHLGJOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride typically involves multiple steps. One common approach is the reaction of 2-methyl-2H-tetrazole with 3-aminobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Nucleophiles such as ammonia or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural similarity to other bioactive molecules allows it to be used as a lead compound in drug design.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent-Driven Comparisons
3-Amino-N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)benzenesulfonamide (5d)
- Structure : Replaces the tetrazole with a piperazine-acetyl group.
- Properties : Synthesized in 78% yield, this derivative exhibits distinct solubility and reactivity due to the piperazine ring’s basicity and bulkiness . The absence of a heteroaromatic ring like tetrazole may reduce metabolic stability compared to the target compound.
Azimsulfuron (Herbicide)
- Structure : Contains a tetrazole ring linked to a pyrazole-sulfonamide and pyrimidine group .
- Functional Insight : The tetrazole in azimsulfuron contributes to herbicidal activity by interacting with acetolactate synthase (ALS) enzymes. This suggests that the tetrazole in the target compound could similarly modulate enzyme interactions, though its specific biological targets remain uncharacterized .
4-(3-Aryl-pyrazolyl)benzenesulfonamides
- Structure : Derived from chalcone reactions, these feature pyrazole rings instead of tetrazole .
- Impact : Pyrazole-containing analogs often exhibit anti-inflammatory or anticancer activities, highlighting how heterocycle choice directs therapeutic application. The tetrazole’s smaller size and higher nitrogen content may favor different binding modes .
Pharmacokinetic and Physicochemical Properties
- Tetrazole vs. Oxadiazole: Compounds like 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () use oxadiazole as a bioisostere. Tetrazoles generally exhibit higher acidity (pKa ~4–5), enhancing membrane permeability in ionized forms, whereas oxadiazoles are less acidic .
- Hydrochloride Salts: The hydrochloride form of the target compound improves aqueous solubility compared to non-ionic analogs like 5d, which lack salt forms .
Tabulated Comparison of Key Compounds
Biological Activity
3-Amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the tetrazole moiety enhances its pharmacological profile by potentially influencing its interaction with biological targets.
- Inhibition of Carbonic Anhydrase : Sulfonamides are recognized for their ability to inhibit carbonic anhydrase enzymes, which play a critical role in various physiological processes, including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
- Modulation of the Hippo Pathway : Recent studies indicate that compounds similar to 3-amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide may interact with the Hippo signaling pathway, which is crucial in regulating cell proliferation and apoptosis. Inhibition of this pathway can have implications for cancer therapy .
- Antimicrobial Activity : The sulfonamide group is also associated with antimicrobial properties. Compounds containing this group have been shown to exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Carbonic Anhydrase Inhibition | Reduced intraocular pressure | Schwartz et al., 1995 |
| Antimicrobial | Effective against Gram-positive bacteria | Wu et al., 1999 |
| Cancer Cell Proliferation | Inhibition via Hippo pathway modulation | Patent US11192865 |
Case Studies
- Cardiovascular Impact : A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that these compounds could modulate coronary resistance, suggesting potential cardiovascular applications .
- Anticancer Research : In vitro studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity .
- Antimicrobial Efficacy : Compounds derived from sulfonamides have been tested against multiple bacterial strains, showing promising results that support their use as novel antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-N-(2-methyl-2H-tetrazol-5-yl)benzenesulfonamide hydrochloride, and how do reaction conditions influence yield?
- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with triazole or tetrazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Optimization of stoichiometry, solvent polarity, and temperature (e.g., 80–100°C) is critical for improving yields. For example, using anhydrous ethanol reduces side reactions, while prolonged reflux may degrade thermally sensitive intermediates .
- Key Data : Typical yields range from 60–75%, with purity ≥95% confirmed via HPLC .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- NMR : and NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/tetrazole groups (δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 207.16 (M+H) .
- Elemental Analysis : C: 40.6%, H: 5.3%, N: 20.3%, S: 15.5% (theoretical) .
Q. What structural features correlate with its bioactivity in preliminary assays?
- Methodology : The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase or COX-2). The tetrazole ring enhances metabolic stability and lipophilicity (clogP ~1.2), favoring membrane penetration .
- Experimental Support : Analogous benzenesulfonamide derivatives show IC values <10 µM in kinase inhibition assays, suggesting similar mechanisms .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in scale-up processes?
- Methodology :
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >90% purity .
- Case Study : Substituting ethanol with DMF under microwave conditions increased yield from 65% to 88% for a related tetrazole-sulfonamide hybrid .
Q. What mechanistic insights explain its inhibitory activity against specific enzymatic targets?
- Methodology :
- Molecular Docking : The tetrazole nitrogen interacts with catalytic residues (e.g., Zn in carbonic anhydrase), while the sulfonamide group binds to hydrophobic pockets .
- Kinetic Studies : Competitive inhibition patterns (e.g., = 2.3 µM for COX-2) suggest reversible binding .
- Contradictions : Some studies report noncompetitive inhibition, possibly due to allosteric binding—this requires mutagenesis or cryo-EM validation .
Q. How should researchers resolve discrepancies in reported bioactivity data across studies?
- Methodology :
- Assay Standardization : Use uniform protocols (e.g., microdilution for antimicrobial activity) to minimize variability .
- Control Compounds : Benchmark against known inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize potency metrics .
Methodological Guidelines
- Synthesis : Prioritize anhydrous solvents and inert atmospheres to prevent hydrolysis of the tetrazole ring .
- Bioassays : Include cytotoxicity controls (e.g., HEK-293 cells) to distinguish specific vs. nonspecific effects .
- Data Reporting : Provide raw spectral data (NMR, MS) and crystallographic deposition codes (if available) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
